molecular formula C11H14O2 B1585323 Propyl phenylacetate CAS No. 4606-15-9

Propyl phenylacetate

Cat. No. B1585323
CAS RN: 4606-15-9
M. Wt: 178.23 g/mol
InChI Key: GXXFZZLGPFNITM-UHFFFAOYSA-N
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Description

Propyl phenylacetate is a chemical compound with the molecular formula C11H14O2 . It has an average mass of 178.228 Da and a monoisotopic mass of 178.099380 Da .


Synthesis Analysis

The synthesis of propyl-phenyl acetate can be achieved via an esterification reaction in the presence of immobilized Candida antartica lipase-B (CAL-B) . The reaction is performed in a heptane medium with a 1:2 molar ratio of benzoic acid to n-propanol with 0.6% (w/v) biocatalyst loading at 40°C . This method attains a maximum conversion of 96.1% within 40 minutes of reaction time .


Molecular Structure Analysis

The molecular structure of propyl phenylacetate consists of 11 carbon atoms, 14 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChI is InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3 .


Chemical Reactions Analysis

The primary chemical reaction involved in the formation of propyl phenylacetate is esterification . This reaction is catalyzed by Candida antartica lipase-B (CAL-B), an enzyme that acts as a biocatalyst .


Physical And Chemical Properties Analysis

Propyl phenylacetate has a density of 1.0±0.1 g/cm3, a boiling point of 243.9±9.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C . It has an enthalpy of vaporization of 48.1±3.0 kJ/mol and a flash point of 101.8±17.1 °C . The index of refraction is 1.499, and it has a molar refractivity of 51.5±0.3 cm3 .

Scientific Research Applications

Esterification Reaction

Propyl phenylacetate is synthesized via an esterification reaction in the presence of immobilized Candida antartica lipase-B (CAL-B). The effect of relevant factors (kinetics and thermodynamics) on total percent conversion and process optimization was studied . The reaction was performed in a heptane medium with a 1:2 molar ratio of benzoic acid to n-propanol with 0.6% (w/v) biocatalyst loading at 40°C to attain a maximum conversion of 96.1% within 40 minutes of reaction time .

Kinetic and Thermodynamic Study

A kinetic and thermodynamic study was conducted on the synthesis of propyl-phenyl acetate. The effect of increase in temperature on ∆G values indicates that lipase is more promising at moderate temperature (40°C). A second-order kinetic model was proposed to evaluate apparent kinetic constants that indicate a good agreement between the experimental and theoretical data .

Catalyst Reusability

The catalyst CAL-B was successfully reused eight times without any significant decrease in relative activity . This suggests that propyl-phenyl acetate synthesis could be a cost-effective and eco-friendly process for organic transformations.

Flavoring Agent

Propyl-phenyl acetate is widely used as a flavoring agent due to its sweet honey-like, a blend of floral apricot rose-type odor . It holds excellent applications in the food and beverage industries .

Fragrance in Perfumes

Due to its unique odor, propyl-phenyl acetate is used in perfumes as a fragrance .

Dye Carrier in Cosmetics

Propyl-phenyl acetate is used in cosmetics as a dye carrier . This helps in the even distribution of color in cosmetic products.

Adhesive in Paint Industry

Propyl-phenyl acetate is used in the paint industry as an adhesive . This helps in improving the bonding strength of paints.

Plasticizer in Surface Coatings

Propyl-phenyl acetate is used in surface coatings as a plasticizer . This helps in improving the flexibility and durability of the coatings.

Future Directions

The use of enzymes as biocatalysts in various chemical syntheses, including the synthesis of propyl phenylacetate, is gaining wide importance . This approach is seen as an eco-friendly and cost-effective process for organic transformations that could avoid the downsides arising from traditional chemical processing . The future of propyl phenylacetate and similar compounds likely lies in the further exploration and optimization of these biocatalytic processes.

properties

IUPAC Name

propyl 2-phenylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-2-8-13-11(12)9-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXXFZZLGPFNITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9063534
Record name Benzeneacetic acid, propyl ester
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Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Colourless liquid; honey-like, but fresh and light, fruity apricot-rose type odour
Record name Propyl phenylacetate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/943/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

240.00 °C. @ 753.00 mm Hg
Record name Propyl phenylacetate
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Solubility

very slightly, Insoluble in water; soluble in oils, Miscible at room temperature (in ethanol)
Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.985-0.995 (15.5°)
Record name Propyl phenylacetate
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Product Name

Propyl phenylacetate

CAS RN

4606-15-9
Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Record name Propyl phenylacetate
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Record name Benzeneacetic acid, propyl ester
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Record name Propyl phenylacetate
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Record name PROPYL PHENYLACETATE
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Record name Propyl phenylacetate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

Toluene (1.38 g), n-propanol (60 mg), di-tert-butyl peroxide (73 mg, 1 equivalent), and Pd(Xantphos)Cl2 (3.8 mg, 1 mol %) were added into a reaction kettle, into which 10 atm carbon monoxide was introduced. The reaction was heated to 120° C., and stirred at this constant temperature for 16 h. After the reaction was completed, carbon monoxide was discharged, and 78 mg n-propyl phenylacetate was obtained by column chromatography, in a yield of 88%. 1HNMR (400 MHz, CDCl3) δ 0.88 (t, J=7.6 Hz, 3H), 1.59-1.67 (m, 2H), 3.61 (s, 2H), 4.12 (t, J=6.8 Hz, 2H), 7.23-7.33 (m, 5H); 13CNMR (100 MHz, CDCl3) δ 10.3, 21.9, 41.5, 66.4, 127.0, 129.3, 134.3, 171.7; HRMS (ESI) calcd. for C11H14NaO2 [M+Na]: 201.0886. found: 201.0886. The n-propyl phenylacetate obtained was dissolved in 1,4-dioxane. 6 N sodium hydroxide solution was added, and the reaction was heated to 60° C. After 2 h of reaction, the pH value was adjusted to 1 by adding 2 N hydrochloric acid. After removing the organic solvent under reduced pressure, 56 mg product phenylacetic acid was obtained by extraction with ethyl acetate, and the yield of hydrolysis was 94%.
Quantity
1.38 g
Type
reactant
Reaction Step One
Quantity
73 mg
Type
reactant
Reaction Step One
[Compound]
Name
Pd(Xantphos)Cl2
Quantity
3.8 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What structural insights about S-nitrosothiol esters of propyl phenylacetate derivatives can be obtained from the research?

A1: The research primarily utilizes infrared spectroscopy and density functional theory (DFT) calculations to investigate the conformational preferences of novel S-nitrosothiol esters derived from ibuprofen, naproxen, and substituted propyl phenylacetates []. The study reveals that these compounds predominantly exist in an anticlinal (ac) conformation, stabilized by intramolecular hydrogen bonding. Furthermore, the S-nitrosothiol group exhibits a preference for the trans (anti) conformation. The computational analysis suggests that specific orbital interactions influence the S-N bond length and contribute to the potential nitric oxide (NO) releasing properties of these compounds [].

Q2: Are there any studies on the stability and formulation of these S-nitrosothiol esters?

A2: While the provided research focuses on the synthesis and conformational analysis of these novel S-nitrosothiol esters, it does not delve into their stability or formulation strategies []. Further research is needed to determine their stability under various conditions, appropriate formulation approaches to enhance their solubility and bioavailability, and potential applications as NO-releasing drugs.

Q3: What is known about the reactivity of iso-propyl phenylacetate?

A3: The research indicates that iso-propyl phenylacetate, when treated with tBuP4 as a base, forms a single enolate []. This finding suggests regioselectivity in the deprotonation reaction, which could be further explored for targeted synthesis and potential applications in organic synthesis.

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